molecular formula C17H22F2N2O2S B2418604 3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide CAS No. 2415632-74-3

3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2418604
CAS No.: 2415632-74-3
M. Wt: 356.43
InChI Key: WSHGBAXVGSKEGC-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of difluoro-substituted benzamide and a thiomorpholine-oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the difluorobenzamide core, which is then functionalized with the thiomorpholine-oxane group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzamide derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The difluoro-substituted benzamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiomorpholine-oxane group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-methylbenzamide
  • 2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
  • 4,4-Difluoro-3a,4a-diaza-s-indacene derivatives

Uniqueness

3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to the combination of its difluoro-substituted benzamide core and the thiomorpholine-oxane moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2S/c18-14-2-1-13(11-15(14)19)16(22)20-12-17(3-7-23-8-4-17)21-5-9-24-10-6-21/h1-2,11H,3-10,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHGBAXVGSKEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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